Cas no 1807006-99-0 (3-Bromo-6-fluoro-2-hydroxymandelic acid)

3-Bromo-6-fluoro-2-hydroxymandelic acid is a fluorinated and brominated derivative of mandelic acid, characterized by its unique substitution pattern that enhances its reactivity and utility in synthetic chemistry. The presence of both bromo and fluoro groups at the 3- and 6-positions, along with a hydroxyl group at the 2-position, makes it a versatile intermediate for pharmaceutical and agrochemical applications. Its structural features facilitate selective functionalization, enabling the synthesis of complex bioactive molecules. The compound's stability under standard conditions and compatibility with various reaction conditions further underscore its value as a building block in medicinal chemistry and material science research.
3-Bromo-6-fluoro-2-hydroxymandelic acid structure
1807006-99-0 structure
Product Name:3-Bromo-6-fluoro-2-hydroxymandelic acid
CAS No:1807006-99-0
MF:C8H6BrFO4
MW:265.033245563507
CID:4942503
Update Time:2025-10-15

3-Bromo-6-fluoro-2-hydroxymandelic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-fluoro-2-hydroxymandelic acid
    • Inchi: 1S/C8H6BrFO4/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
    • InChI Key: OJVRKXQNNBOPBH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1O)C(C(=O)O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • XLogP3: 1.8
  • Topological Polar Surface Area: 77.8

3-Bromo-6-fluoro-2-hydroxymandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015024092-250mg
3-Bromo-6-fluoro-2-hydroxymandelic acid
1807006-99-0 97%
250mg
504.00 USD 2021-06-18
Alichem
A015024092-500mg
3-Bromo-6-fluoro-2-hydroxymandelic acid
1807006-99-0 97%
500mg
863.90 USD 2021-06-18
Alichem
A015024092-1g
3-Bromo-6-fluoro-2-hydroxymandelic acid
1807006-99-0 97%
1g
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Additional information on 3-Bromo-6-fluoro-2-hydroxymandelic acid

Comprehensive Analysis of 3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0): Properties, Applications, and Research Insights

3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0) is a halogenated derivative of mandelic acid, gaining attention in pharmaceutical and biochemical research due to its unique structural features. The compound's bromine and fluorine substitutions enhance its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for designing enzyme inhibitors and chiral building blocks. Its hydroxyl group further contributes to its solubility and interaction with biological targets, aligning with current trends in fragment-based drug design.

In the context of green chemistry, 3-Bromo-6-fluoro-2-hydroxymandelic acid has been studied for its role in sustainable synthesis. With the rise of AI-driven molecular modeling, this compound's electronic properties are being simulated to predict its behavior in catalytic reactions. A frequently searched question—"How to optimize the synthesis of fluorinated mandelic acid derivatives?"—highlights its relevance in process chemistry. Recent publications also link it to metabolite analysis, as its structure mimics endogenous compounds, enabling applications in biomarker detection.

The compound's CAS No. 1807006-99-0 is often cross-referenced in patent databases, indicating its industrial significance. For instance, its chemo-selectivity in cross-coupling reactions addresses the demand for high-precision intermediates in API manufacturing. Users searching for "halogenated mandelic acid safety profiles" will find data on its stability under controlled conditions, though it is not classified as hazardous. Additionally, its crystallographic data is a hot topic in X-ray diffraction studies, supporting material science innovations.

From a market perspective, 3-Bromo-6-fluoro-2-hydroxymandelic acid caters to niche segments like custom synthesis and contract research organizations (CROs). Its price trends and supply chain dynamics are monitored via platforms like Reaxys, reflecting its growing commercial footprint. The compound's compatibility with continuous flow chemistry—a trending technique—further boosts its appeal for industrial-scale production.

Future research may explore its structure-activity relationships (SAR) in central nervous system (CNS) drug candidates, given its ability to cross the blood-brain barrier. As precision medicine advances, derivatives of this compound could play a pivotal role in personalized therapeutics. For now, its blend of halogenation and chirality ensures its position as a versatile tool in modern chemistry.

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